molecular formula C12H24N2O B1452660 [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine CAS No. 1096355-79-1

[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine

Cat. No. B1452660
CAS RN: 1096355-79-1
M. Wt: 212.33 g/mol
InChI Key: YKFGSRMKTUZEOE-UHFFFAOYSA-N
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Description

“[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1096355-79-1 . It has a molecular formula of C12H24N2O and a molecular weight of 212.33 g/mol.


Physical And Chemical Properties Analysis

“[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” has a predicted density of 1.02±0.1 g/cm3 and a predicted boiling point of 294.2±25.0 °C . More detailed physical and chemical properties would require further analysis or experimentation.

Scientific Research Applications

Neurotransmitter Receptor Research

This compound has potential applications in the study of neurotransmitter receptors, particularly those involved in the serotonergic system. The structure of [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine suggests that it could serve as an analogue for mescaline, a known psychedelic compound that acts on the 5-HT2A receptor . By analyzing its binding affinity and efficacy at this receptor, researchers can gain insights into the receptor’s role in various neurological processes and disorders.

Anti-Inflammatory Properties

In the realm of anti-inflammatory research, derivatives of piperazine, which is structurally related to [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine, have shown promising results . Studies could explore whether this compound exhibits similar anti-inflammatory effects, potentially through the modulation of cytokines like TNF-α and IL-1β, or by affecting cell migration and enzyme activity related to inflammation.

Chemical Synthesis and Homology Modeling

The compound could be used in chemical synthesis as a building block for creating more complex molecules. Additionally, its potential as a mescaline analogue could make it a candidate for homology modeling studies to predict the structure-activity relationships of novel compounds targeting the 5-HT2A receptor .

Safety and Hazards

The safety and hazards associated with “[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” are not specified in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

[1-(4-methoxypiperidin-1-yl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-15-11-4-8-14(9-5-11)12(10-13)6-2-3-7-12/h11H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGSRMKTUZEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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